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Compound of Interest

Compound Name: BML-278

Cat. No.: B162667 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
BML-278, also known as N-Benzyl-3,5-dicarbethoxy-4-phenyl-1,4-dihydropyridine, is a cell-

permeable, small molecule activator of Sirtuin 1 (SIRT1). SIRT1 is a NAD+-dependent

deacetylase that plays a critical role in a variety of cellular processes, including stress

resistance, metabolism, and aging. The activation of SIRT1 is a promising therapeutic strategy

for a range of age-related and metabolic diseases. These application notes provide a

comprehensive overview of the available data on BML-278 and a general protocol for its use in

in vivo studies, based on data from other SIRT1 activators due to the limited availability of

specific in vivo data for BML-278.

Data Presentation
In Vitro Activity of BML-278
While specific in vivo data for BML-278 is limited in the public domain, its in vitro activity has

been characterized, providing a basis for its potential biological effects.
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Parameter Value Notes

Target SIRT1
Sirtuin 1, a NAD+-dependent

deacetylase.

Activity Activator
Structurally novel activator of

SIRT1.[1]

EC50 for SIRT1 1 µM

The effective concentration to

increase enzyme activity by

150% is 1 µM for Sirt1.[2]

Selectivity
Displays selectivity over SIRT2

and SIRT3.[1]

EC50 for SIRT2 is 25 µM and

for SIRT3 is 50 µM.[2]

Cell Permeability Cell permeable
The compound is active in

whole cells.[1][2]

Cellular Effect
Arrests cell cycle at G1/S

phase in U937 cells.[2]

Solubility
Soluble in DMSO (up to 5

mg/ml).[1]

Representative In Vivo Data for Other SIRT1 Activators
To guide the design of in vivo experiments with BML-278, the following table summarizes data

from studies using other well-characterized SIRT1 activators, resveratrol and SRT1720.
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SIRT1
Activator

Animal Model
Dosing
Regimen

Key Efficacy
Endpoints

Outcome

Resveratrol
High-fat diet-fed

mice

22.4 mg/kg/day

in diet

Insulin sensitivity,

Glucose

tolerance,

Mitochondrial

number

Improved insulin

sensitivity,

enhanced

glucose

tolerance, and

increased

mitochondrial

biogenesis.

Resveratrol
Zucker rats

(obese)

10 mg/kg/day for

8 weeks

Abdominal fat,

Lipoprotein

lipase activity

Reduced

abdominal fat

and decreased

lipoprotein lipase

activity.

SRT1720
Diet-induced

obese mice

30 or 100

mg/kg/day by

oral gavage for

18 days

Glucose

homeostasis,

Insulin sensitivity

Improved

glucose

homeostasis and

insulin sensitivity.

SRT1720 Zucker fa/fa rats Not specified

Whole-body

glucose

homeostasis,

Insulin sensitivity

Improved whole-

body glucose

homeostasis and

insulin sensitivity

in adipose tissue,

skeletal muscle,

and liver.

Experimental Protocols
The following is a generalized protocol for the in vivo administration of a SIRT1 activator like

BML-278. This protocol should be adapted and optimized based on the specific animal model,

research question, and preliminary dose-finding studies.
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General Protocol for In Vivo Administration of a SIRT1
Activator
1. Compound Preparation:

Solubilization: Based on its known solubility, BML-278 should be dissolved in a suitable

vehicle.[1] For oral administration, a suspension in a vehicle such as 0.5%

carboxymethylcellulose (CMC) or a solution in a biocompatible solvent like a mixture of

DMSO and polyethylene glycol (PEG) may be appropriate. For intraperitoneal (IP) or

intravenous (IV) injection, ensure complete dissolution and sterile filtration.

Concentration: Prepare a stock solution of known concentration and make fresh dilutions for

each experiment. The final concentration should be calculated to deliver the desired dose in

a manageable volume for the chosen administration route and animal model.

2. Animal Model Selection:

The choice of animal model will depend on the disease or biological process being

investigated (e.g., diet-induced obese mice for metabolic studies, transgenic mouse models

of neurodegenerative diseases).

Ensure all animal procedures are approved by the institutional animal care and use

committee (IACUC) and adhere to ethical guidelines.

3. Administration Route and Dosage:

Route of Administration: Common routes for small molecules in preclinical studies include

oral gavage (PO), intraperitoneal injection (IP), and intravenous injection (IV). The choice

depends on the desired pharmacokinetic profile and the compound's properties. Oral gavage

is often preferred for its clinical relevance.

Dosage Selection: A dose-ranging study is highly recommended to determine the optimal

dose that provides efficacy without toxicity. Based on the data for other SIRT1 activators, a

starting dose range of 10-100 mg/kg/day could be considered for BML-278, but this needs to

be empirically determined.

4. Experimental Procedure (Example: Metabolic Study in Mice):
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Acclimatization: Acclimate animals to the housing conditions for at least one week before the

start of the experiment.

Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control,

BML-278 low dose, BML-278 high dose).

Induction of Disease Model (if applicable): For example, feed mice a high-fat diet to induce

obesity and insulin resistance.

Treatment: Administer BML-278 or vehicle daily via the chosen route for the specified

duration of the study.

Monitoring: Monitor animal health, body weight, and food intake regularly.

Endpoint Analysis:

Metabolic parameters: Perform glucose tolerance tests (GTT) and insulin tolerance tests

(ITT). Collect blood samples for analysis of glucose, insulin, and lipid levels.

Tissue collection: At the end of the study, euthanize animals and collect relevant tissues

(e.g., liver, adipose tissue, muscle) for molecular and histological analysis.

Molecular analysis: Analyze protein expression and post-translational modifications of

SIRT1 targets (e.g., PGC-1α, p53) by Western blotting or other techniques. Analyze gene

expression changes by qPCR or RNA sequencing.

Histology: Perform histological staining (e.g., H&E, Oil Red O) to assess tissue

morphology and lipid accumulation.

5. Pharmacokinetic and Toxicology Studies:

Pharmacokinetics (PK): Conduct PK studies to determine the absorption, distribution,

metabolism, and excretion (ADME) profile of BML-278. This involves administering a single

dose of the compound and collecting blood samples at multiple time points to measure its

concentration.
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Toxicology: Perform acute and chronic toxicity studies to evaluate the safety profile of BML-
278. This includes monitoring for clinical signs of toxicity, and performing hematological,

biochemical, and histopathological analyses.
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Caption: Simplified SIRT1 signaling pathway activated by BML-278.

General Experimental Workflow for In Vivo Studies
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Caption: General workflow for in vivo studies of BML-278.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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